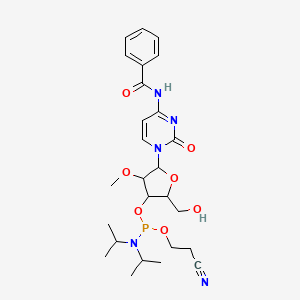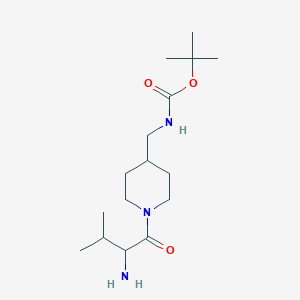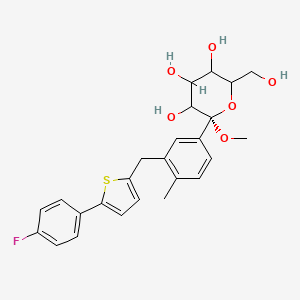![molecular formula C42H66O16 B14790660 (2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B14790660.png)
(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a methoxycarbonyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core tetradecahydropicene structure followed by the introduction of various functional groups. The synthetic route typically starts with the cyclization of simpler organic molecules to form the core structure. Subsequent steps involve the selective introduction of hydroxyl groups, methoxycarbonyl groups, and carboxylic acid groups under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The carboxylic acid group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and carbon dioxide.
相似化合物的比较
Similar Compounds
(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid: .
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions
属性
分子式 |
C42H66O16 |
|---|---|
分子量 |
827.0 g/mol |
IUPAC 名称 |
(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C42H66O16/c1-37-11-13-40(4)20(21(37)15-42(14-12-37,35(51)52)36(53)54-6)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,37-,38-,39-,40+,41+,42-/m0/s1 |
InChI 键 |
LCWHVPVEMRQLCE-IHGSBDBISA-N |
手性 SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C1C[C@@](CC2)(C(=O)O)C(=O)OC)C |
规范 SMILES |
CC12CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C1CC(CC2)(C(=O)O)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)


![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)



![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)


